molecular formula C18H18N4OS B498884 4-methylphenyl 2-[(9-methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)sulfanyl]ethyl ether

4-methylphenyl 2-[(9-methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)sulfanyl]ethyl ether

Cat. No.: B498884
M. Wt: 338.4g/mol
InChI Key: RRTWZQQFKAYVDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methylphenyl 2-[(9-methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)sulfanyl]ethyl ether is a heterocyclic compound that belongs to the class of triazolobenzimidazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 4-methylphenyl 2-[(9-methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)sulfanyl]ethyl ether typically involves the reaction of 9-methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole with 2-(4-methylphenoxy)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methylphenyl 2-[(9-methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)sulfanyl]ethyl ether involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar compounds include other triazolobenzimidazole derivatives such as 9-ethyl-3-{[2-(4-methylphenoxy)ethyl]thio}-9H-[1,2,4]triazolo[4,3-a]benzimidazole. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and properties. The unique combination of the triazolo and benzimidazole moieties in 4-methylphenyl 2-[(9-methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)sulfanyl]ethyl ether contributes to its distinct pharmacological profile .

Properties

Molecular Formula

C18H18N4OS

Molecular Weight

338.4g/mol

IUPAC Name

4-methyl-1-[2-(4-methylphenoxy)ethylsulfanyl]-[1,2,4]triazolo[4,3-a]benzimidazole

InChI

InChI=1S/C18H18N4OS/c1-13-7-9-14(10-8-13)23-11-12-24-18-20-19-17-21(2)15-5-3-4-6-16(15)22(17)18/h3-10H,11-12H2,1-2H3

InChI Key

RRTWZQQFKAYVDA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCCSC2=NN=C3N2C4=CC=CC=C4N3C

Canonical SMILES

CC1=CC=C(C=C1)OCCSC2=NN=C3N2C4=CC=CC=C4N3C

Origin of Product

United States

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